5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride
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Overview
Description
5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride is a chemical compound that belongs to the class of phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride typically involves multiple stepsThe final product is obtained through hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, including its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, affecting the levels of these neurotransmitters and leading to its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminopropyl)benzofuran (5-APB)
- 6-(2-Aminopropyl)benzofuran (6-APB)
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
Uniqueness
5-(2-Aminopropyl)-4-methoxy-2-methylphenol;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other similar compounds. Its methoxy and methyl groups contribute to its unique interaction with neurotransmitter systems, making it a compound of interest in both research and potential therapeutic applications .
Properties
CAS No. |
52336-28-4 |
---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
5-(2-aminopropyl)-4-methoxy-2-methylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-11(14-3)9(5-8(2)12)6-10(7)13;/h4,6,8,13H,5,12H2,1-3H3;1H |
InChI Key |
LNDVCQXNJMMPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CC(C)N)OC.Cl |
Origin of Product |
United States |
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